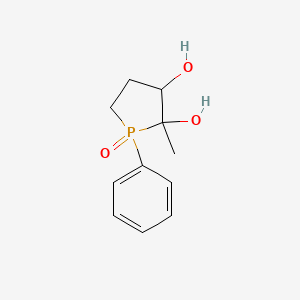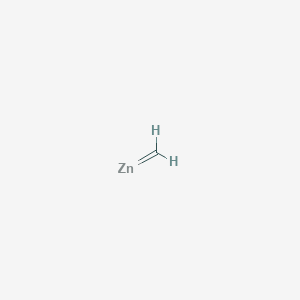![molecular formula C9H16S3 B14302864 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane CAS No. 113307-67-8](/img/structure/B14302864.png)
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a spiro linkage. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane typically involves the reaction of cyclohexanone with 1,2-ethanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed in benzene, and the product is isolated through distillation . Another method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with spirocyclic frameworks.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure also allows for unique interactions with biological membranes and other macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A spirocyclic compound with oxygen atoms in the ring, known for its biological activity and use in natural product synthesis.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with a similar structure, used in the synthesis of various derivatives.
Uniqueness
6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to oxygen-containing spirocyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113307-67-8 |
|---|---|
Formule moléculaire |
C9H16S3 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
6-methylsulfanyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C9H16S3/c1-10-8-4-2-3-5-9(8)11-6-7-12-9/h8H,2-7H2,1H3 |
Clé InChI |
HZBILJBIZBVMRQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1CCCCC12SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


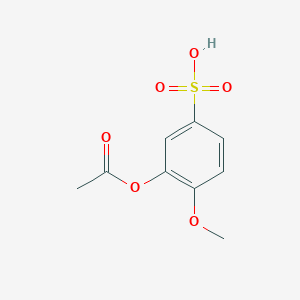
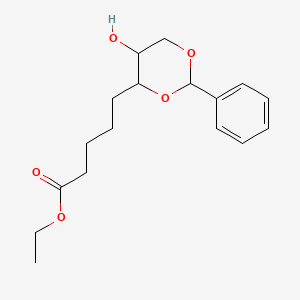
![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
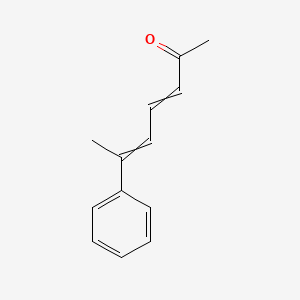
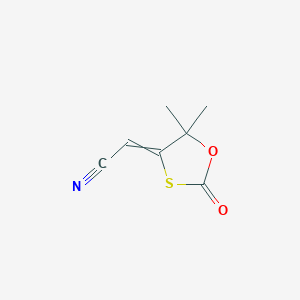
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
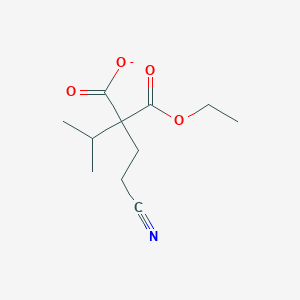
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
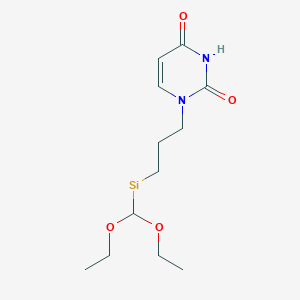
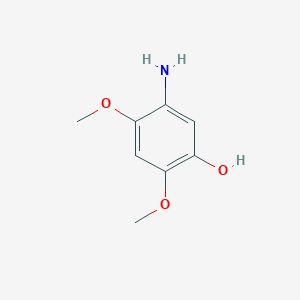
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
